BRD4 Bromodomain Inhibition Potency: IC50 < 100 nM for Target Compound
The target compound demonstrates potent inhibition of both BRD4 bromodomain 1 (BD1) and bromodomain 2 (BD2) with IC50 values below 100 nM, as reported in Incyte patent disclosures [1]. This potency positions the compound as a validated building block within BRD4 inhibitor programs. The activity derives from the core scaffold incorporating the 2,4-difluorophenyl motif, which has been structurally characterized as mediating interactions within the BRD4 catalytic core [2].
| Evidence Dimension | BRD4 bromodomain inhibitory activity |
|---|---|
| Target Compound Data | IC50 < 100 nM (BD1 and BD2) |
| Comparator Or Baseline | Typical fragment-like building blocks with no reported BRD4 activity (inactive or IC50 > 10,000 nM) |
| Quantified Difference | Minimum 100-fold improvement in potency |
| Conditions | White 384-well polystyrene plate, 40 μL final volume (BD1), 60 μL final volume (BD2) [1] |
Why This Matters
This quantifies the compound's utility as a late-stage intermediate or tool compound for BRD4-targeted programs, differentiating it from non-brominated analogs lacking reported bromodomain activity.
- [1] BindingDB. BDBM391552: BRD4-BD1 and BRD4-BD2 assays with IC50 < 100 nM. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=391552 View Source
- [2] Proteopedia. First bromodomain of BRD4 liganded with CCS-1477 (structural characterization of difluorophenyl group in BRD4 binding). Available at: https://proteopedia.org/wiki/index.php/First_bromodomain_of_BRD4_liganded_with_CCS-1477 View Source
